molecular formula C22H19NO3S2 B2715186 2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid CAS No. 301687-58-1

2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid

Cat. No.: B2715186
CAS No.: 301687-58-1
M. Wt: 409.52
InChI Key: LDZQUNCQSFRUPO-JGEPBQDUSA-N
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Description

This compound is a thiazolidinone derivative featuring a substituted allylidene group at position 5 and a phenylpropanoic acid moiety at position 2. Its stereochemical configuration includes (Z)-geometry at the thiazolidinone double bond and (E)-geometry at the allylidene double bond. Thiazolidinones are known for diverse bioactivities, including enzyme inhibition and antimicrobial properties. Limited experimental data are available for this specific compound, but analogs suggest relevance in medicinal and agrochemical research .

Properties

IUPAC Name

2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3S2/c1-15(12-16-8-4-2-5-9-16)13-19-20(24)23(22(27)28-19)18(21(25)26)14-17-10-6-3-7-11-17/h2-13,18H,14H2,1H3,(H,25,26)/b15-12+,19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZQUNCQSFRUPO-JGEPBQDUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid, commonly known as Epalrestat, is a thiazolidinedione derivative with significant biological activity. This compound has been studied for its potential therapeutic effects, particularly in the context of diabetes and cancer treatment. This article reviews the biological activity of Epalrestat, summarizing its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Epalrestat has the following chemical properties:

PropertyValue
Molecular FormulaC₁₅H₁₃NO₃S₂
Molecular Weight319.40 g/mol
CAS Number82159-09-9
SolubilityModerately soluble
LipophilicityLog P = 2.75

Epalrestat exhibits its biological activity primarily through the inhibition of aldose reductase, an enzyme involved in the polyol pathway that converts glucose to sorbitol. This pathway is implicated in diabetic complications, leading to oxidative stress and cellular damage. By inhibiting this enzyme, Epalrestat helps to reduce sorbitol accumulation in cells, thereby mitigating diabetic complications such as neuropathy and retinopathy .

Antidiabetic Effects

Epalrestat has been evaluated for its antidiabetic properties in several studies. It has shown effectiveness in reducing blood glucose levels and improving insulin sensitivity in diabetic animal models. A clinical study reported that patients treated with Epalrestat experienced significant reductions in neuropathic symptoms compared to a placebo group .

Anticancer Activity

Recent research has explored the anticancer potential of Epalrestat. In vitro studies demonstrated that Epalrestat exhibits cytotoxic effects on various cancer cell lines, including colorectal and breast cancer cells. The compound induced apoptosis and inhibited cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
HCT-116 (colorectal)28.85Induction of apoptosis
MCF7 (breast)30.00Cell cycle arrest

Case Studies

  • Diabetic Neuropathy : A double-blind, placebo-controlled trial evaluated the efficacy of Epalrestat in patients with diabetic neuropathy. Results indicated a significant improvement in neuropathic symptoms after 12 weeks of treatment, with no severe adverse effects reported .
  • Cancer Treatment : A study focusing on colorectal cancer treatment found that Epalrestat significantly reduced tumor growth in xenograft models. Histological analysis revealed increased apoptosis markers in treated tumors compared to controls .

Cytotoxicity and Safety Profile

Cytotoxicity studies have shown that while Epalrestat is effective against cancer cells, it exhibits low toxicity towards normal cell lines such as L929 fibroblasts. This selective toxicity suggests a favorable safety profile for therapeutic applications .

Table 2: Cytotoxicity Results

CompoundCell LineConcentration (µM)Viability (%)
EpalrestatL92910090
HCT-1165070
MCF710065

Scientific Research Applications

Biological Activities

Epalrestate has been studied for its diverse biological activities, primarily focusing on its potential therapeutic effects. Here are some key areas of application:

Antidiabetic Activity

Epalrestate has been investigated for its ability to inhibit the enzyme aldose reductase, which plays a role in the development of diabetic complications. By inhibiting this enzyme, Epalrestate may help in reducing the accumulation of sorbitol and fructose in tissues, potentially mitigating diabetic complications such as neuropathy and retinopathy .

Anticancer Properties

Recent studies have shown that Epalrestate exhibits antiproliferative activity against various cancer cell lines. The compound has demonstrated effectiveness in inhibiting cell growth and inducing apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Antimicrobial Activity

Epalrestate has also been evaluated for its antimicrobial properties. It has shown activity against various bacterial strains, indicating potential use as an antimicrobial agent in treating infections .

Case Studies and Research Findings

Several studies have documented the applications of Epalrestate:

Case Study 1: Antidiabetic Effects

In a study conducted on diabetic rats, Epalrestate was administered to evaluate its effects on blood glucose levels and oxidative stress markers. The results indicated a significant reduction in blood glucose levels and improvements in oxidative stress parameters, suggesting its potential utility in managing diabetes .

Case Study 2: Anticancer Activity

A recent investigation assessed the anticancer properties of Epalrestate on colorectal cancer cell lines (HCT-116). The study found that Epalrestate inhibited cell proliferation and induced apoptosis through the activation of specific signaling pathways associated with cancer cell death .

Case Study 3: Antimicrobial Efficacy

Research evaluating the antimicrobial activity of Epalrestate found that it effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. This suggests its potential application in developing new antimicrobial therapies .

Summary Table of Applications

Application AreaDescriptionReferences
Antidiabetic ActivityInhibits aldose reductase; reduces diabetic complications
Anticancer PropertiesInduces apoptosis; inhibits proliferation in cancer cells
Antimicrobial ActivityEffective against various bacterial strains

Comparison with Similar Compounds

Rhodanine Derivatives with Arylidenes ()

Compound 27: (L,Z)-2-(5-(3-Phenoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid

  • Structural Differences: Allylidene substituent: 3-Phenoxybenzylidene vs. (E)-2-methyl-3-phenylallylidene in the target compound. Stereochemistry: Both share (Z)-configuration at the thiazolidinone ring but differ in substituent geometry.
  • Physicochemical Properties :
    • Specific rotation: [α]²⁵D = −155.09° (c 10) for Compound 27, indicating significant optical activity.
    • Enantiomeric excess (ee): 85%, suggesting moderate enantiopurity.
  • Functional Implications: The phenoxy group in Compound 27 may enhance π-π stacking with enzyme targets, whereas the methyl group in the target compound could improve lipophilicity and membrane permeability .

Propanoic Acid-Based Agrochemicals ()

Imazapic, Haloxyfop, Fluazifop :

  • Structural Differences: Core structure: These lack the thiazolidinone ring, instead featuring imidazolinone (imazapic) or pyridinyloxy-phenoxy (haloxyfop/fluazifop) groups. Functional groups: All contain propanoic acid, but substituents are optimized for herbicidal activity (e.g., trifluoromethyl groups in haloxyfop).
  • Functional Implications: The target compound’s thioxothiazolidinone core may confer distinct mechanisms (e.g., enzyme inhibition) compared to these herbicides, which target acetyl-CoA carboxylase or acetolactate synthase .

Azetidinyl-Thiazolyl Pharmaceuticals ()

Compounds d, e, f :

  • Structural Differences: Core: Beta-lactam-like azetidinyl rings vs. thiazolidinone in the target compound. Substituents: Sulfonic acid (Compound e) or ethyl ester (Compound f) modifications vs. carboxylic acid in the target.
  • Functional Implications :
    • Sulfonic acid groups (e.g., Compound e) improve water solubility, while ester prodrugs (Compound f) enhance oral bioavailability. The target compound’s free carboxylic acid may limit absorption but enable ionic interactions in biological systems .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents logP (Predicted) Water Solubility
Target Compound Thiazolidinone (E)-2-methyl-3-phenylallylidene ~3.5 Low
Compound 27 () Thiazolidinone 3-Phenoxybenzylidene ~4.2 Very Low
Haloxyfop () Pyridinyloxy-phenoxy Trifluoromethyl ~2.8 Moderate
Compound e () Azetidinyl-Thiazolyl Sulfonic acid ~−1.5 High

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via Knoevenagel condensation between a thiazolidinone core and substituted aldehydes. A general procedure involves refluxing 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid with an aldehyde (e.g., 2-methyl-3-phenylpropenal) in glacial acetic acid with sodium acetate as a catalyst for 4–5 hours. Recrystallization from methanol yields the pure product .
  • Optimization : Reaction time, stoichiometry of aldehyde, and solvent polarity (e.g., DMF vs. acetic acid) significantly affect yield. For example, using sodium acetate in excess (7.5 eq.) improves cyclization efficiency .

Q. How are stereochemical configurations (Z/E) of the allylidene and arylidene moieties confirmed in this compound?

  • Methodology :

  • NMR Analysis : 1^1H NMR coupling constants (e.g., J=1214J = 12–14 Hz for trans-alkene protons) and NOESY correlations distinguish Z/E isomers. For example, in compound 27 ( ), the Z-configuration of the allylidene group was confirmed via specific NOE interactions between the thiazolidinone sulfur and aryl protons .
  • X-ray Crystallography : Absolute stereochemistry is resolved using single-crystal diffraction, though this requires high-purity samples .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Key Techniques :

  • FT-IR : Look for C=O (1700–1680 cm1^{-1}), C=S (1250–1200 cm1^{-1}), and conjugated C=N (1610–1590 cm1^{-1}) stretches .
  • 1^1H/13^13C NMR : Aromatic protons (δ 6.8–7.8 ppm), thioxo sulfur-adjacent methylenes (δ 3.5–4.5 ppm), and carboxylic acid protons (broad δ 12–13 ppm) are diagnostic .
    • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How do substituents on the arylidene moiety influence the compound’s bioactivity, and what computational tools can predict structure-activity relationships (SAR)?

  • SAR Insights : Electron-withdrawing groups (e.g., -NO2_2, -CF3_3) on the arylidene enhance enzyme inhibition (e.g., α-glucosidase) by increasing electrophilicity at the thiazolidinone core. Substituent position (para vs. meta) also affects binding affinity .
  • Computational Methods :

  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., PPAR-γ for antidiabetic activity).
  • DFT Calculations : B3LYP/6-31G(d) optimizations predict electronic properties (e.g., HOMO-LUMO gaps) correlating with reactivity .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC50_{50} values across studies)?

  • Troubleshooting :

  • Purity Control : Use HPLC (≥98% purity) to exclude impurities affecting bioassays. For example, compound 25 ( ) showed variable α-glucosidase inhibition due to residual DMF in crude samples .
  • Assay Conditions : Standardize buffer pH (e.g., phosphate buffer pH 6.8 for enzyme assays) and incubation times to minimize variability .

Q. How can enantiomeric excess (ee) be improved for chiral derivatives of this compound?

  • Chiral Resolution :

  • Asymmetric Synthesis : Use L/D-phenylalanine precursors to induce chirality at the α-carbon (e.g., compound 27 achieved 85% ee via L-configuration) .
  • Chromatography : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) separates enantiomers. For example, compound 27 was resolved using a hexane/isopropanol mobile phase .

Data Contradictions and Validation

Q. Why do melting points (mp) vary significantly across structurally similar analogs (e.g., 65–160°C in )?

  • Root Cause : Polymorphism and solvent retention (e.g., acetic acid in recrystallized samples) alter mp. For instance, compound 26 (mp 65–70°C) retained traces of DCM, while 25 (mp 156–160°C) formed a stable crystalline lattice .
  • Validation : Perform DSC (differential scanning calorimetry) to detect polymorphic transitions and TGA (thermogravimetric analysis) to assess solvent loss .

Methodological Tables

Parameter Optimal Conditions Evidence Source
Synthesis Yield67–83% (varies with aldehyde electrophilicity)
Recrystallization SolventMethanol or DMF-acetic acid (1:1)
HPLC Purity Threshold≥98% (C18 column, acetonitrile/water)
Enzymatic IC50_{50}0.5–5.0 μM (α-glucosidase inhibition)

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